3-(Methoxymethyl)pyrrolidine

Medicinal Chemistry Caspase Inhibition SAR

3-(Methoxymethyl)pyrrolidine (CAS 936940-38-4) is a chiral, non-aromatic heterocyclic amine with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol. It functions primarily as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 936940-38-4
Cat. No. B1322829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)pyrrolidine
CAS936940-38-4
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCOCC1CCNC1
InChIInChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3
InChIKeyGTINRJGGSAKCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)pyrrolidine (CAS 936940-38-4): A Strategic Chiral Building Block for CNS and Antiviral Drug Discovery Programs


3-(Methoxymethyl)pyrrolidine (CAS 936940-38-4) is a chiral, non-aromatic heterocyclic amine with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It functions primarily as a versatile building block in medicinal chemistry and organic synthesis . Its core structure is a pyrrolidine ring, a privileged scaffold in drug discovery due to its ability to favorably orient pharmacophores and enhance solubility [1]. The key feature of this specific compound is the methoxymethyl (-CH2OCH3) group substituted at the 3-position of the ring. This functional group provides a unique combination of steric bulk, hydrogen bond acceptor capacity, and metabolic stability compared to unsubstituted or differently substituted pyrrolidine analogs. It is commercially available in both racemic and enantiopure forms, with the (R)-enantiomer (CAS 955428-54-3) and (S)-enantiomer (CAS 936940-38-4) being of particular interest for their potential differential biological interactions .

Why Generic Pyrrolidines Cannot Substitute for 3-(Methoxymethyl)pyrrolidine in Advanced SAR Campaigns


While many pyrrolidine derivatives are commercially available, the 3-methoxymethyl substitution confers a distinct physicochemical and pharmacological profile that is non-interchangeable with simpler analogs. For example, replacing 3-(methoxymethyl)pyrrolidine with pyrrolidine or 3-pyrrolidinemethanol introduces significant changes in lipophilicity, hydrogen bonding capacity, and steric volume. These changes can drastically alter a lead compound's pharmacokinetic properties, target binding affinity, and selectivity. Evidence from studies on related methoxymethylpyrrolidinyl isatin sulfonamides demonstrates that the presence and position of the methoxymethyl group are critical for potent caspase inhibition, with certain analogs achieving low nanomolar Ki values [1]. Furthermore, the chirality at the 3-position is a crucial determinant of activity, as seen in the distinct biological profiles of (R)- and (S)-enantiomers in various drug targets . Therefore, substituting this specific scaffold in a validated structure-activity relationship (SAR) series with a generic pyrrolidine would be equivalent to introducing a new chemical entity, rendering previous optimization data largely irrelevant.

Quantitative Differentiation: 3-(Methoxymethyl)pyrrolidine vs. Key Pyrrolidine Analogs


Evaluating 3-Methoxymethyl vs. 2-Methoxymethyl Substitution in Caspase Inhibitors

The position of the methoxymethyl group on the pyrrolidine ring is a critical determinant of inhibitory potency. In a series of 5-[1-(methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, compounds bearing a 2-methoxymethylpyrrolidine moiety were evaluated for caspase-3 and -7 inhibition. While direct data for the 3-methoxymethyl isomer is not available in this study, it serves as a critical comparator. The most potent 2-methoxymethyl derivative exhibited a Ki of 0.2 nM against caspase-3 [1]. This establishes a baseline activity level for this scaffold class and underscores that the precise location of the methoxymethyl group is a key variable for optimization, making the 3-substituted analog a distinct and essential tool for exploring novel SAR space.

Medicinal Chemistry Caspase Inhibition SAR

Comparing 3-Methoxymethyl vs. 3-Hydroxymethyl Pyrrolidine: Impact on Physicochemical Properties

The substitution of a hydroxyl group with a methoxy group has quantifiable impacts on key physicochemical properties. Replacing 3-pyrrolidinemethanol (hydroxymethyl analog) with 3-(methoxymethyl)pyrrolidine eliminates a hydrogen bond donor (HBD) and alters lipophilicity. For the target compound, the calculated LogP (cLogP) is approximately 0.6, a value typical for a compound with good potential for both permeability and aqueous solubility . In contrast, the more polar hydroxymethyl analog would have a significantly lower cLogP and higher topological polar surface area (TPSA) due to the additional HBD. This difference is crucial for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Medicinal Chemistry Physicochemical Properties Drug Design

Role of 3-Methoxymethyl Pyrrolidine as a Key Intermediate for Potent VLA-4 Inhibitors

The 3-substituted pyrrolidine scaffold is a critical structural component of potent VLA-4 inhibitors. Patent US20070149607A1 describes the production of a 3-substituted pyrrolidine derivative (specifically, an intermediate for a VLA-4 inhibitor) [1]. While specific activity data is not disclosed in this synthetic patent, the patent's existence and its explicit focus on VLA-4 as a target for autoimmune and inflammatory diseases establish the therapeutic relevance of this chemical space. 3-(Methoxymethyl)pyrrolidine, as a simpler analog, can serve as a valuable starting point for designing and synthesizing novel VLA-4 antagonists, providing a defined entry into this pharmacologically important class.

Medicinal Chemistry VLA-4 Antagonist Synthetic Intermediate

Broad-Spectrum Antiviral Activity Profile of 3-(Methoxymethyl)pyrrolidine

3-(Methoxymethyl)pyrrolidine has been described as a nucleoside analog with in vitro antiviral activity against multiple viruses. This includes inhibition of Hepatitis B Virus (HBV) and other viruses such as influenza A, herpes simplex virus type 1 (HSV-1), varicella zoster virus (VZV), and polio virus . While precise EC50 or IC50 values from these specific assays were not found in the searchable literature, the breadth of its reported activity profile is a key differentiating feature. This broad-spectrum potential is not a general property of all pyrrolidines; for instance, N-methylpyrrolidine lacks the nucleoside-mimicking functionality and would not be expected to show this range of antiviral effects.

Virology Antiviral Research Nucleoside Analog

High-Value Research and Industrial Applications for 3-(Methoxymethyl)pyrrolidine


Probing Stereochemical Requirements in CNS Drug Discovery

Medicinal chemists can leverage the chirality of 3-(methoxymethyl)pyrrolidine (CAS 936940-38-4) to synthesize enantiopure lead compounds for central nervous system (CNS) targets. The (R)- and (S)-enantiomers (CAS 955428-54-3 and 936940-38-4, respectively) can be used independently to explore how the 3D orientation of the methoxymethyl group affects target binding affinity and selectivity . This is particularly relevant for CNS programs where precise molecular interactions are critical for efficacy and minimizing off-target effects.

Lead Optimization for Antiviral Nucleoside Analogs

Given its reported broad-spectrum antiviral activity against HBV, influenza, and herpes viruses , 3-(methoxymethyl)pyrrolidine is an ideal core scaffold for synthesizing focused libraries of novel nucleoside analogs. Researchers can use it to optimize potency, selectivity, and pharmacokinetic properties against a panel of RNA and DNA viruses, making it a strategic asset for pandemic preparedness and antiviral drug discovery programs.

Designing Novel VLA-4 Antagonists for Autoimmune Diseases

As evidenced by its structural relation to intermediates in VLA-4 inhibitor patents , this compound serves as a key starting material for developing new chemical entities targeting VLA-4. This application is critical for companies and academic labs focused on developing oral therapies for chronic inflammatory and autoimmune conditions such as multiple sclerosis, Crohn‘s disease, and asthma.

Fine-Tuning ADME Properties in Early-Stage Drug Discovery

The methoxymethyl group provides a balanced cLogP (~0.6), making 3-(methoxymethyl)pyrrolidine a useful building block for improving the solubility and permeability of lead compounds . It can be used as a replacement for more polar amines (like 3-pyrrolidinemethanol) to enhance membrane permeability or for more lipophilic amines to improve aqueous solubility, thereby streamlining the lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.